molecular formula C12H15ClN2O3 B13366991 Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride

Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride

Cat. No.: B13366991
M. Wt: 270.71 g/mol
InChI Key: XPEQBKDJWRJPJU-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride involves several steps:

Chemical Reactions Analysis

Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride undergoes various chemical reactions:

Scientific Research Applications

Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, it may inhibit specific enzymes or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate hydrochloride can be compared with other indole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

ethyl 6-amino-5-methoxy-3H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h5-6H,3-4,13H2,1-2H3;1H

InChI Key

XPEQBKDJWRJPJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2C1)OC)N.Cl

Origin of Product

United States

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